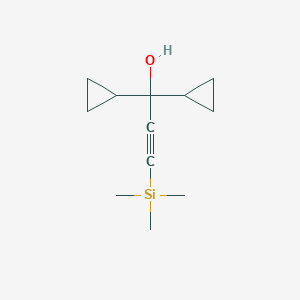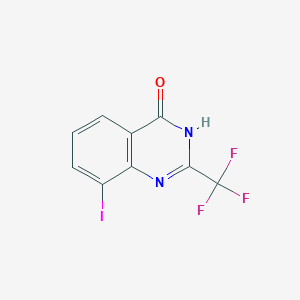![molecular formula C18H27N3O2 B8499340 tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8499340.png)
tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
Descripción general
Descripción
tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane moiety makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the formation of the spirocyclic structure through cyclization reactions. The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the diazaspirodecane moiety, potentially reducing imine groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its spirocyclic structure can mimic natural substrates, making it useful in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the diazaspirodecane moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness: The uniqueness of tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate lies in its combination of a pyridine ring and a diazaspirodecane moiety. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C18H27N3O2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl 8-pyridin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-13-9-18(14-21)7-11-20(12-8-18)15-6-4-5-10-19-15/h4-6,10H,7-9,11-14H2,1-3H3 |
Clave InChI |
OGYJGPMUFZPULG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Oxo-imidazolidin-1-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8499283.png)
![6,7,8,9-Tetrahydrobenzofuro[3,2-D]pyrimidin-4-OL](/img/structure/B8499284.png)





![1-Benzyl-8-methoxy-4,5-dihydro-1H-benzo[C]azepin-3(2H)-one](/img/structure/B8499322.png)




